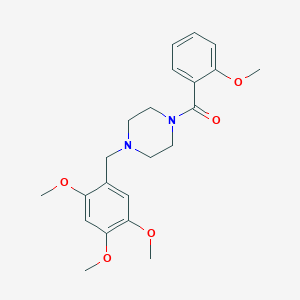
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the benzylpiperazine class of drugs. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic effects. TFMPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts on the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine can increase the release of serotonin and enhance its activity in the brain. This mechanism of action is similar to that of other serotonin receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that play a role in mood regulation. These effects may contribute to the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the treatment of mood disorders.
実験室実験の利点と制限
One advantage of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine is its ability to selectively target serotonin receptors, which may reduce the risk of unwanted side effects. However, its complex mechanism of action and potential interactions with other drugs may make it difficult to study in a laboratory setting. Additionally, the lack of standardized dosing and administration protocols may complicate the interpretation of research results.
将来の方向性
Further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its mechanism of action. Studies that investigate the effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in animal models and human subjects may provide valuable insights into its safety and efficacy. Additionally, the development of new compounds that target serotonin receptors may lead to the discovery of more effective treatments for mood disorders.
合成法
The synthesis of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2-methoxybenzoyl chloride with 2,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used to produce 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in high yields and purity.
科学的研究の応用
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic effects, particularly in the treatment of mood disorders such as depression and anxiety. It has been found to act as a serotonin receptor agonist, which means it can enhance the activity of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin activity, 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine may help to alleviate symptoms of depression and anxiety.
特性
製品名 |
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC名 |
(2-methoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-17(18)22(25)24-11-9-23(10-12-24)15-16-13-20(28-3)21(29-4)14-19(16)27-2/h5-8,13-14H,9-12,15H2,1-4H3 |
InChIキー |
BICPSAZUUUCKOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
正規SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)